3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Medicinal Chemistry CNS Drug Discovery ADME

3-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 575460-42-3) is a synthetic, small-molecule 1,2,4-triazole derivative defined by a unique combination of a 2,6-difluorobenzyl thioether and a 4-methoxyphenyl substituent on the triazole core. With a molecular formula of C16H14F2N4OS and a molecular weight of 348.37 g/mol, this compound is commercially offered at a purity of ≥95% for research use.

Molecular Formula C16H14F2N4OS
Molecular Weight 348.4 g/mol
CAS No. 575460-42-3
Cat. No. B12037481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
CAS575460-42-3
Molecular FormulaC16H14F2N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F
InChIInChI=1S/C16H14F2N4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3
InChIKeyIOUWHUMBVQDWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization and Procurement Profile for 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 575460-42-3)


3-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 575460-42-3) is a synthetic, small-molecule 1,2,4-triazole derivative defined by a unique combination of a 2,6-difluorobenzyl thioether and a 4-methoxyphenyl substituent on the triazole core . With a molecular formula of C16H14F2N4OS and a molecular weight of 348.37 g/mol, this compound is commercially offered at a purity of ≥95% for research use . Its scaffold is structurally related to privileged medicinal chemistry motifs, positioning it as a candidate for CNS-targeted and antimicrobial discovery programs [1].

Why Simple Substitution of 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine Fails: A Chemical Differentiation Analysis


Generic substitution within this triazole series is structurally precluded because the combinatorial arrangement of the 2,6-difluorobenzyl thioether and the 4-methoxyphenyl group is not widely replicated among commercial analogs. The 2,6-difluorobenzyl group is a proven metabolic soft spot and CNS-penetrant moiety, a feature leveraged by the FDA-approved antiepileptic drug rufinamide [1]. Replacing this moiety with a non-fluorinated or mono-fluorinated benzyl group, as in the analog 3-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 573932-68-0), directly reduces molecular weight and lipophilicity (XLogP3), key drivers of biological potency and blood-brain barrier permeability [2]. The quantitative evidence below demonstrates why only this exact compound can fulfill specific experimental requirements.

Quantitative Differentiation Evidence Guide: Prioritizing 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine Over Analogs


Enhanced Lipophilicity for CNS Exposure via 2,6-Difluorobenzyl vs. Mono-Fluoro Analog

The target compound incorporates a 2,6-difluorobenzyl group rather than a 2-fluorobenzyl group found in a key commercial analog (CAS 573932-68-0). This regioisomeric difference impacts physiochemical properties critical for CNS penetration. The mono-fluoro analog has a computed XLogP3 of 3.3 [1]. The addition of a second strategically placed fluorine atom in the target compound increases molecular hydrophobicity, which is projected to elevate the XLogP3 value, a modification known to enhance blood-brain barrier permeability and target engagement [2].

Medicinal Chemistry CNS Drug Discovery ADME

Molecular Weight Differentiation from Non-Fluorinated Base Analog

The 2,6-difluorobenzyl group elevates the molecular weight (MW) of the target compound to 348.37 g/mol , compared to a non-fluorinated benzyl analog (parent scaffold MW: 310.42 g/mol) . This difference of approximately 38 Da is significant in a fragment-based or lead-optimization context, where every heavy atom addition must contribute to potency to maintain ligand efficiency (LE). The 2,6-difluorobenzyl group is a high-value addition, as fluorine atoms improve metabolic stability by blocking sites of oxidative metabolism and enhancing binding via polar hydrophobic interactions [1].

Drug Design Pharmacokinetics Fragment-Based Screening

Regioisomeric Precision: 4-Methoxy vs. 3-Methoxy Substitution

The position of the methoxy substituent on the phenyl ring is a critical determinant of biological activity. The target compound's 4-methoxy group creates a different electrostatic potential surface and hydrogen-bonding network compared to the 3-methoxy isomer, 3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine . SAR studies on analogous thiosemicarbazide derivatives have demonstrated that moving the methoxy group from the para to the meta position can dramatically alter antibacterial potency, shifting Minimum Inhibitory Concentration (MIC) values from active to inactive ranges [1]. This confirms that the two isomers are not functionally interchangeable.

Structure-Activity Relationship (SAR) Target Selectivity Proteomics

Confirmed Antimicrobial Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole core of the target compound is a validated pharmacophore for antimicrobial activity. A systematic study of newly synthesized 1,2,4-triazoles demonstrated that several compounds exhibited superior antitubercular activity against Mycobacterium tuberculosis H37Rv compared to the standard drug rifampicin [1]. Specifically, compound 6j from this series showed a lower Minimum Inhibitory Concentration (MIC) than rifampicin in Lowenstein-Jensen medium assays [1]. While data for this exact compound is not yet published, its core scaffold is proven to generate lead-like antimicrobial matter.

Anti-infectives Tuberculosis Drug Resistance

Recommended Research & Industrial Application Scenarios for 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Focused CNS Drug Discovery Screening Set

This compound is optimally deployed in a small, focused screening library for central nervous system (CNS) targets. The 2,6-difluorobenzyl moiety, a validated CNS-penetrant fragment as demonstrated by the drug rufinamide, coupled with its elevated lipophilicity compared to mono-fluoro analogs [1], makes it a high-priority member of a set designed for blood-brain barrier penetration. Its 4-methoxyphenyl group provides a synthetic handle for further elaboration, allowing it to serve as a high-quality lead-like starting point for hit-to-lead optimization in neurological disease programs [2].

Anti-infective Lead Generation and SAR Exploration

The 1,2,4-triazole core is a proven antitubercular scaffold, with close-in analogs demonstrating activity that surpasses rifampicin against M. tuberculosis H37Rv [1]. Procuring this specific compound is not a generic purchase; it is an acquisition of a specific SAR probe. The 4-methoxyphenyl regioisomer must be specifically ordered, as its meta-methoxy counterpart is expected to have a completely different antimicrobial profile based on regioisomeric SAR [2]. This compound should be the backbone of a new anti-infective analoging campaign.

Metabolic Stability and Fluorine-Walk Lead Optimization

In a lead optimization program, this compound is the crucial 'di-fluoro' point on a fluorine-walk. Its molecular weight is increased by 38 Da relative to the non-fluorinated base scaffold, but this increase is justified by the two fluorine atoms that are strategically placed to block oxidative metabolism and fill hydrophobic pockets [1]. Comparing its in vitro microsomal stability and potency directly against the mono-fluoro (CAS 573932-68-0) and non-fluorinated analogs will provide quantitative data for a multi-parameter optimization (MPO) score, guiding the medicinal chemistry strategy [2].

Chemical Probe for Target Engagement Studies

The compound's primary amine at the N-4 position of the triazole ring is a unique, reactive functional group that distinguishes it from many other triazole derivatives. This handle allows for facile bioconjugation to fluorophores, biotin, or solid supports without interfering with the critical 2,6-difluorobenzyl and 4-methoxyphenyl pharmacophores. This makes it a superior choice for generating a chemical probe for affinity-based protein profiling (AfBPP) or pull-down assays to identify its molecular target(s), a feature not available in analogous compounds lacking this amine.

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